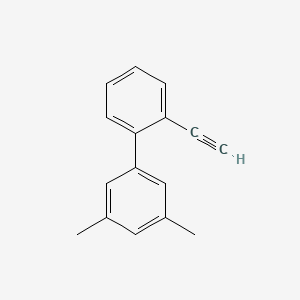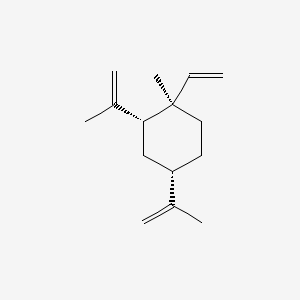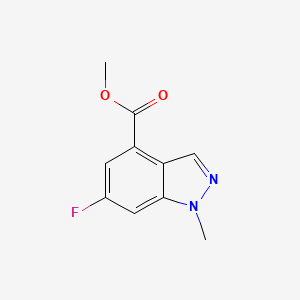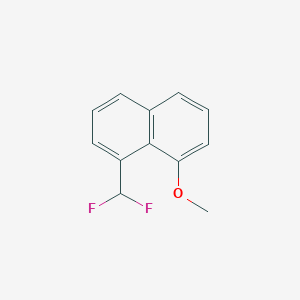
2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound features an ethynyl group attached to the second carbon of the biphenyl structure, with two methyl groups attached to the third and fifth carbons of the biphenyl ring. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for rotation around the bond, giving the molecule flexibility in its conformation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydrogen atoms on the benzene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products
Oxidation: The major product is 2-(2-oxoethyl)-3’,5’-dimethyl-1,1’-biphenyl.
Reduction: The major product is 2-ethyl-3’,5’-dimethyl-1,1’-biphenyl.
Substitution: The major products depend on the substituents introduced, such as 2-ethynyl-3’,5’-dimethyl-4-bromo-1,1’-biphenyl.
科学的研究の応用
2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It serves as a probe in studying the interactions of biphenyl derivatives with biological macromolecules.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
- 2-Ethynyl-1,1’-biphenyl
- 3’,5’-Dimethyl-1,1’-biphenyl
- 2-Ethynyl-4’,6’-dimethyl-1,1’-biphenyl
Uniqueness
2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl is unique due to the specific positioning of the ethynyl and methyl groups, which can influence its chemical reactivity and interactions with biological targets. The presence of both ethynyl and methyl groups can enhance its stability and modify its electronic properties, making it a valuable compound in various applications.
特性
分子式 |
C16H14 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
1-(2-ethynylphenyl)-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H14/c1-4-14-7-5-6-8-16(14)15-10-12(2)9-13(3)11-15/h1,5-11H,2-3H3 |
InChIキー |
BWRYCGOQAJHWEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=CC=CC=C2C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11896367.png)




![[2-(4-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B11896401.png)

![2-(4-Hydroxybutyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896417.png)

